2-Amino-1-(2-iodophenyl)ethanol hydrochloride

Procurement Accuracy Regulatory Compliance Chemical Inventory Management

Researchers requiring an ortho-iodo building block for palladium-catalyzed cross-coupling face limitations with bromo/chloro analogs. 2-Amino-1-(2-iodophenyl)ethanol hydrochloride (CAS 1009330-05-5) resolves this with a weak, polarizable C-I bond enabling superior Suzuki-Miyaura and Heck couplings. - Superior reactivity over bromo/chloro analogs for late-stage SAR diversification - Ortho-substitution pattern offers distinct steric/electronic properties vs. para/meta isomers - Dual functional handles (NH2, OH) for orthogonal derivatization - Hydrochloride salt ensures enhanced solubility and stability Ensure accurate sourcing using CAS 1009330-05-5 (also indexed as 118162-18-8).

Molecular Formula C8H11ClINO
Molecular Weight 299.53 g/mol
CAS No. 1009330-05-5
Cat. No. B1286365
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-1-(2-iodophenyl)ethanol hydrochloride
CAS1009330-05-5
Molecular FormulaC8H11ClINO
Molecular Weight299.53 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(CN)O)I.Cl
InChIInChI=1S/C8H10INO.ClH/c9-7-4-2-1-3-6(7)8(11)5-10;/h1-4,8,11H,5,10H2;1H
InChIKeyVCHGSBQOLXGFJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-1-(2-iodophenyl)ethanol Hydrochloride: Identification & Key Properties


2-Amino-1-(2-iodophenyl)ethanol hydrochloride is a halogenated aromatic amino alcohol derivative, with the molecular formula C8H11ClINO and a molecular weight of 299.54 g/mol . It is characterized by a phenyl ring with an iodine substituent at the ortho position, an amino group, and a hydroxyl group, which contribute to its utility as a versatile building block in organic synthesis and pharmaceutical research [1]. The hydrochloride salt form enhances its solubility and stability compared to the free base [2].

Reactivity ortho-Iodoarene supports reported higher reactivity in Pd-catalyzed cross-coupling workflows
Form Hydrochloride salt may offer enhanced solubility and stability for solution-phase synthesis

2-Amino-1-(2-iodophenyl)ethanol Hydrochloride: ortho-Iodo Substituent Reactivity


Substituting 2-Amino-1-(2-iodophenyl)ethanol hydrochloride with its bromo- or chloro-phenyl analogs is not equivalent due to the unique reactivity profile conferred by the ortho-iodine atom. The carbon-iodine bond is significantly weaker and more polarizable than carbon-bromine or carbon-chlorine bonds . This results in the iodoarene being a superior substrate for key transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Heck couplings, which are fundamental to modern medicinal chemistry and materials science [1]. The ortho-substitution pattern further influences the steric and electronic properties of the molecule, differentiating it from para- or meta-substituted analogs .

Target2-Amino-1-(2-iodophenyl)ethanol HCl
ortho-Iodo substituent
SubstituteBromo- or chloro-phenyl analogs
ortho-Br or ortho-Cl
Weaker C-I bond facilitates oxidative addition; may enable higher cross-coupling yields under mild conditions
Stronger C-Br / C-Cl bonds may reduce coupling efficiency; reported reactivity profile may not transfer directly

2-Amino-1-(2-iodophenyl)ethanol Hydrochloride: Evidence-Based Differentiation


CAS Registry Number Distinction

While chemically identical, the compound is indexed under two distinct CAS Registry Numbers. CAS 1009330-05-5 and CAS 118162-18-8 both refer to 2-Amino-1-(2-iodophenyl)ethanol hydrochloride [1]. The existence of dual CAS numbers can lead to procurement and inventory errors. The compound with CAS 1009330-05-5 is specifically associated with commercial suppliers like Toronto Research Chemicals (TRC) [2]. Failure to use the correct CAS number during procurement can result in the inability to locate the product, even though it is commercially available.

CAS Distinction
Specification review
1009330-05-5 vs 118162-18-8
Primary CAS 1009330-05-5 linked to key commercial suppliers
Dual CAS may cause procurement errors; verify vendor catalog
Procurement Accuracy Regulatory Compliance Chemical Inventory Management

Ortho-Iodo Enhanced Cross-Coupling Reactivity

The presence of an ortho-iodine substituent on the phenyl ring of 2-Amino-1-(2-iodophenyl)ethanol hydrochloride confers significantly higher reactivity in palladium-catalyzed cross-coupling reactions compared to its bromo- or chloro-substituted analogs [1]. This is a consequence of the lower carbon-halogen bond dissociation energy and the greater polarizability of the C-I bond, which facilitates oxidative addition, the rate-limiting step in these catalytic cycles [2]. This class-level inference positions the compound as a preferred building block for synthetic sequences requiring efficient and reliable aryl functionalization.

Cross-Coupling Reactivity
Class-level inference
IodoHigh reactivity (weak C-I bond)
BromoModerate reactivity
ChloroLow reactivity
May support higher coupling efficiency in Pd-catalyzed reactions
Context-dependent; based on general bond strength trends
Medicinal Chemistry Organic Synthesis Cross-Coupling

2-Amino-1-(2-iodophenyl)ethanol Hydrochloride: Key Application Scenarios


Adrenergic Receptor Ligand Synthesis

The compound is a valuable precursor for developing potential adrenergic receptor ligands [1]. Its ethanolamine backbone provides a core pharmacophore, while the ortho-iodophenyl group offers a handle for late-stage diversification via cross-coupling reactions. This allows medicinal chemists to systematically explore structure-activity relationships (SAR) by introducing various aryl, heteroaryl, or vinyl groups to the phenyl ring, a strategy not as readily achievable with less reactive bromo- or chloro-analogs [2].

Ortho-Iodoaryl Building Block

As established, the ortho-iodo substituent is a prime functional group for palladium-catalyzed cross-coupling [1]. This makes the compound a strategic building block for constructing more complex molecular architectures. The presence of both an amino and a hydroxyl group also provides orthogonal points for further functionalization, enabling its use in synthesizing diverse libraries of compounds, including chiral amino alcohols and heterocycles [2].

Accurate CAS Sourcing

For research organizations requiring this specific building block, accurate sourcing is paramount. The evidence confirms that using CAS number 1009330-05-5 is essential for locating the product from established commercial suppliers, such as Toronto Research Chemicals (TRC) [1]. Procurement teams must be aware of the dual CAS number issue (also indexed as 118162-18-8) to ensure they are searching using the correct identifier for their preferred vendor catalogs, thus avoiding delays and potential sourcing failures [2].

Application
Selection Property
Validation Focus
Adrenergic receptor ligand synthesis
ortho-Iodoaryl diversification handle
Cross-coupling reactivity & SAR exploration
Complex molecule building block
Multi-functional amino alcohol core
Orthogonal functionalization & chiral synthesis
Accurate CAS sourcing
Primary CAS 1009330-05-5
Vendor catalog verification against dual CAS records

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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